molecular formula C13H19N3O3 B1517360 2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol CAS No. 1105191-13-6

2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol

Cat. No.: B1517360
CAS No.: 1105191-13-6
M. Wt: 265.31 g/mol
InChI Key: NVYCEDDONSUTQQ-UHFFFAOYSA-N
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Description

2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 5, a hydroxyl group at position 4, and a 4-acetylpiperazinylmethyl moiety at position 2. This structure combines aromatic, hydrogen-bonding, and tertiary amine functionalities, making it a candidate for applications in medicinal chemistry, coordination chemistry, and materials science.

Properties

IUPAC Name

2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-10(17)16-5-3-15(4-6-16)9-11-7-12(18)13(19-2)8-14-11/h7-8H,3-6,9H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYCEDDONSUTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13H19N3O3
  • Molecular Weight : 265.30 g/mol
  • CAS Number : 1105191-13-6

The structure includes a piperazine ring, methoxy group, and a pyridine moiety, which are known to contribute to its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate moderate to good antimicrobial properties. The presence of the piperazine moiety is often linked to enhanced antimicrobial efficacy .
  • Dopamine Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors, particularly the D3 receptor, which may suggest potential applications in treating neuropsychiatric disorders .
  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting biological pathways relevant in disease processes.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : By binding to the active sites of enzymes, it may prevent their catalytic activity, thus altering metabolic pathways.
  • Receptor Binding : The compound may modulate receptor activity by either agonizing or antagonizing specific pathways, particularly in neurotransmission.

Study on Antimicrobial Activity

A study conducted on a series of thiazole derivatives, which share structural similarities with this compound, revealed that most exhibited significant antimicrobial activity. This suggests that derivatives of this compound could also possess similar properties .

Dopamine Receptor Agonism

Research on related compounds indicated that they could selectively activate dopamine D3 receptors without affecting other dopamine receptor subtypes. This selectivity is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to good activity
Dopamine ReceptorAgonist activity
Enzyme InhibitionPotential inhibition

Table 2: Related Compounds and Their Activities

Compound NameActivity TypeReference
2-substituted thiazole derivativesAntimicrobial
D3 dopamine receptor agonistsNeuroprotective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other acetylpiperazine derivatives and pyridine-based analogs in terms of substituent effects , physicochemical properties , and functional applications . Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight Key Substituents Melting Point (°C) Applications/Findings
2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol ~321.36 -OH (C4), -OCH₃ (C5), 4-acetylpiperazinyl (C2) Not reported Hypothesized: Potential kinase inhibition or metal chelation (inference from analogs)
2-(4-Acetylpiperazin-1-yl)pyridine-5-boronic acid, pinacol ester 331.22 -B(O₂C₆H₁₂) (C5), 4-acetylpiperazinyl (C2) 198.5–200.5 Suzuki-Miyaura cross-coupling reagent
Zn(II) Phthalocyanine derivatives ~800–900 Acetylpiperazinylphenoxy-phthalonitrile Not reported Photosensitizers, fluorescence materials
N-(4-(4-Acetylpiperazin-1-yl)phenyl)-2-(3,5-dimethylphenoxy)acetamide 381.47 -Acetamide, dimethylphenoxy (aryl) Not reported Bioactive molecule (e.g., receptor modulation)

Key Differences and Implications

Substituent Flexibility vs. The absence of a metal-coordinating phthalocyanine core (as in ’s Zn(II) complexes) limits its utility in photodynamic therapy but may enhance solubility for pharmacological applications .

Biological Activity: Analogous acetamide derivatives (e.g., ) exhibit bioactivity likely due to their aryl-phenoxy and acetylpiperazine motifs, which enhance receptor binding. The target compound’s hydroxyl group may confer distinct pharmacokinetic properties (e.g., improved aqueous solubility) .

Synthetic Utility :

  • Unlike boronic ester analogs (), the target compound lacks a reactive handle for cross-coupling, suggesting its primary role as a scaffold for further functionalization or as a ligand in coordination chemistry .

Research Findings and Limitations

  • Structural Insights : Acetylpiperazine derivatives are commonly used to enhance solubility and modulate electronic properties in metal complexes (e.g., Zn(II) phthalocyanines in ) .
  • Thermal Stability : The boronic ester analog () exhibits a high melting point (~199°C), suggesting that the acetylpiperazine moiety contributes to thermal stability. However, the target compound’s melting point remains uncharacterized .

Critical Analysis of Evidence

  • Gaps in Data : Direct experimental data (e.g., spectroscopic, crystallographic) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs.
  • Contradictions : While acetylpiperazine derivatives are versatile, their applications vary widely. For example, phthalocyanines () are materials-oriented, whereas acetamides () are bioactive, complicating unified conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol
Reactant of Route 2
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2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol

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